3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoicacid
CAS No.:
Cat. No.: VC13320597
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-(2-chlorophenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C11H14ClNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6-7,13H2,1H3,(H,14,15) |
| Standard InChI Key | PGWATNGPFRMJLT-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1Cl)(CN)C(=O)O |
| Canonical SMILES | CC(CC1=CC=CC=C1Cl)(CN)C(=O)O |
Introduction
3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid is a complex organic compound with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of approximately 213.66 g/mol. This compound is characterized by the presence of an amino group and a chlorophenyl moiety, which are crucial for its potential biological activities and applications in medicinal chemistry. It typically exists as a hydrochloride salt in commercial formulations, enhancing its stability and solubility in various solvents.
Synthesis Methods
Several methods can be employed to synthesize 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid, including:
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Method 1: Condensation reactions involving chlorophenylacetic acid derivatives and amino acids.
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Method 2: Alkylation reactions using chlorophenylalkyl halides and amino acids.
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Method 3: Hydrolysis of esterified intermediates followed by resolution to obtain the desired enantiomer.
Each method has its advantages and limitations regarding yield and purity.
Biological Activities
Research on 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid suggests potential biological activities, including:
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Antimicrobial Properties: Preliminary studies indicate antimicrobial effects, although specific mechanisms remain to be fully elucidated.
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Anticancer Activity: It has been studied for its potential role in cancer treatment, particularly through its antiproliferative effects on various cancer cell lines.
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Neurotransmitter Modulation: The compound may influence synaptic transmission due to its structural similarity to neurotransmitters like glutamate.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Preliminary evidence of antimicrobial effects |
| Anticancer | Potential antiproliferative effects against cancer cells |
| Neurotransmitter Modulation | Possible influence on glutamate receptors |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid but differ in their functional groups and potential biological activities.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-methylpropanoic acid | Simple methyl group | Lacks chlorophenyl moiety; simpler structure |
| 3-Amino-2-(4-chlorophenyl)propanoic acid | Different chlorophenyl position | Potentially different biological activity |
| 4-Amino-3-(2-chlorophenyl)butanoic acid | Longer carbon chain | Variation in chain length may affect solubility |
| 3-Amino-2-(4-methoxyphenyl)methylpropanoic acid | Contains a methoxy group | Changes in electronic properties due to methoxy group |
These comparisons highlight the unique chemical and biological properties of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid.
Future Research Directions
Further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid. This includes detailed studies on its interactions with specific molecular targets such as enzymes or receptors and its effects on various biological pathways. Additionally, exploring modifications to the compound's structure could enhance its biological activity and lead to new therapeutic agents.
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